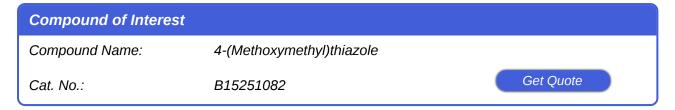


# Spectroscopic Analysis and Confirmation of 4-(Methoxymethyl)thiazole Structure: A Comparative Guide

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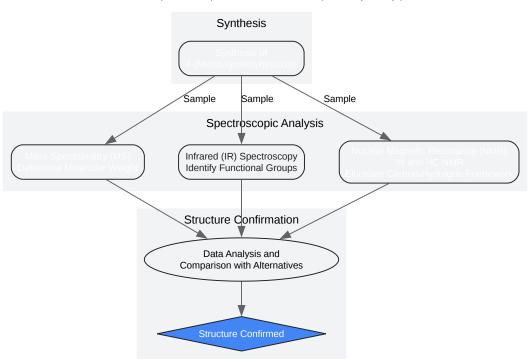


This guide provides a comparative analysis of the spectroscopic data for 4(Methoxymethyl)thiazole against the well-characterized and structurally similar 4methylthiazole. Due to the limited availability of direct experimental data for 4(Methoxymethyl)thiazole, this document presents predicted spectroscopic values based on
established principles and data from analogous compounds. This guide is intended for
researchers, scientists, and drug development professionals requiring confirmation of the
molecular structure of 4-(Methoxymethyl)thiazole.

#### **Workflow for Spectroscopic Structure Elucidation**

The logical workflow for confirming the structure of a synthesized compound like **4- (Methoxymethyl)thiazole** involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information about the molecular structure.





Workflow for Spectroscopic Confirmation of 4-(Methoxymethyl)thiazole

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Caption: Workflow for the spectroscopic confirmation of **4-(Methoxymethyl)thiazole**.

# **Comparative Spectroscopic Data**

The following tables summarize the expected and experimental spectroscopic data for **4- (Methoxymethyl)thiazole** and **4-**methylthiazole.

## <sup>1</sup>H NMR Spectroscopy Data



Solvent: CDCl<sub>3</sub> Frequency: 300 MHz

Compound	Proton	Predicted/Exper imental Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4- (Methoxymethyl)t hiazole	H-2	~8.7	Doublet	~2.0
H-5	~7.1	Doublet	~2.0	_
-CH <sub>2</sub> -	~4.6	Singlet	-	_
-ОСН₃	~3.4	Singlet	-	
4- Methylthiazole[1] [2]	H-2	8.64	Doublet	1.86
H-5	6.87	Doublet of Quartets	1.00	
-СН₃	2.47	Doublet	1.00	

# <sup>13</sup>C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 75 MHz



Compound	Carbon	Predicted/Experimental Chemical Shift (δ, ppm)
4-(Methoxymethyl)thiazole	C-2	~152
C-4	~150	
C-5	~115	_
-CH <sub>2</sub> -	~65	_
-OCH₃	~58	_
4-Methylthiazole[1]	C-2	152.1
C-4	153.5	
C-5	113.1	_
-CH₃	16.8	_

# **Infrared (IR) Spectroscopy Data**



Compound	Functional Group	Predicted/Experimen tal Wavenumber (cm <sup>-1</sup> )	Intensity
4- (Methoxymethyl)thiaz ole	C-H (aromatic)	~3100	Medium
C-H (aliphatic)	~2950-2850	Medium	_
C=N	~1600	Medium	_
C=C	~1500	Medium	_
C-O-C	~1100	Strong	
4-Methylthiazole	C-H (aromatic)	~3100	Medium
C-H (aliphatic)	~2950-2900	Medium	
C=N	~1619	Medium	_
C=C	~1500	Medium	

**Mass Spectrometry Data** 

Compound	Ionization Mode	Predicted/Experimen tal m/z	Interpretation
4- (Methoxymethyl)thiaz ole	El	129.04	[M] <sup>+</sup>
98.03	[M - OCH₃] <sup>+</sup>	_	
84.02	[M - CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>	_	
4-Methylthiazole[3]	EI	99.15	[M]+
72.0	[M - HCN]+		
58.0	[M - CH₃CN] <sup>+</sup>	_	



## **Experimental Protocols**

The following are standard protocols for the spectroscopic techniques cited.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A 300 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: The spectrum is acquired with a pulse angle of 30°, a relaxation delay of 1 second, and 16 scans.
- <sup>13</sup>C NMR Acquisition: The spectrum is acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically >1024).

#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the liquid sample is prepared between two sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.
- Acquisition: The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

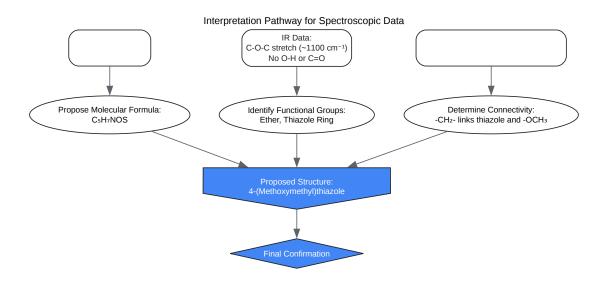
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph.
- Ionization: The sample is ionized using a standard electron energy of 70 eV.



 Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed by a mass analyzer (e.g., quadrupole).

# Signaling Pathway of Spectroscopic Data Interpretation

The interpretation of spectroscopic data follows a logical pathway, where each piece of information contributes to the final structural assignment.



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Caption: Logical flow from raw spectroscopic data to final structure confirmation.



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